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molecular formula C16H19NO2 B5118330 4-[2-(1-naphthyloxy)ethyl]morpholine

4-[2-(1-naphthyloxy)ethyl]morpholine

Cat. No. B5118330
M. Wt: 257.33 g/mol
InChI Key: RGGDCOHLQXIUIA-UHFFFAOYSA-N
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Patent
US06964963B2

Procedure details

441 g of 1-naphthol and 648 g of N-(2-chloroethyl)morpholine hydrochloride are initially charged in 2680 ml of ethanol at 50° C. 554 g of 50% aqueous sodium hydroxide are added dropwise within 3 h. Stirring is then continued at 50° C. for 3 h and then for 1 h under reflux.
Quantity
441 g
Type
reactant
Reaction Step One
Quantity
648 g
Type
reactant
Reaction Step One
Quantity
2680 mL
Type
solvent
Reaction Step One
Quantity
554 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Cl.Cl[CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.[OH-].[Na+]>C(O)C>[C:1]1([O:11][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
441 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
648 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
2680 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
554 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for 1 h under reflux
Duration
1 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)OCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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